molecular formula CH4O<br>CH3OH<br>CH3OH<br>CH4O B129727 Methanol CAS No. 67-56-1

Methanol

Cat. No. B129727
CAS RN: 67-56-1
M. Wt: 32.042 g/mol
InChI Key: OKKJLVBELUTLKV-UHFFFAOYSA-N
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Description

Methanol (CH3OH) is a water-soluble and readily biodegradable compound, comprising four parts hydrogen, one part oxygen, and one part carbon. It is the simplest member of a group of organic chemicals called alcohols. Methanol is a clean-burning, biodegradable fuel .


Synthesis Analysis

Methanol production using reactive distillation (RD) is compared with the conventional process that uses a packed bed reactor and the three-phase process involving a slurry reactor (SR). The RD column design was developed using a new methodology to remove the exothermic heat of reaction and overcome the equilibrium limitations . Another study presents multi-variable analysis for prediction and optimization of the methanol yield from biomass-based syngas using a thermodynamic model .


Molecular Structure Analysis

Methanol (CH3OH) is the simplest alcohol, with a molecular weight of 32.042 Da .


Chemical Reactions Analysis

A catalyst with a hydrophobic cavity that contains an active iron center has been developed to convert methane into methanol . Another study performed a deliberate energy analysis of methanol synthesis by reverse water-gas shift reactor (rWGSR) to convert methane and carbon dioxide to methanol .


Physical And Chemical Properties Analysis

Methanol is a colorless, fairly volatile liquid with a faintly sweet pungent odor, similar, but somewhat milder and sweeter than ethanol. It is completely miscible in water . It is a colorless liquid that boils at 64.96 °C (148.93 °F) and solidifies at −93.9 °C (−137 °F). It forms explosive mixtures with air and burns with a nonluminous flame .

Scientific Research Applications

Renewable Energy Source

Methanol is gaining attention as a renewable energy source . It can be produced from biomass, making it a viable component in the pursuit of sustainable energy solutions . Biomethanol, in particular, is considered a cleaner alternative to fossil fuels. When used as a fuel, it can significantly reduce nitrogen oxide emissions by up to 80%, carbon dioxide emissions by up to 95%, and completely eliminate sulfur oxide emissions .

Fuel Cell Technology

The concept of a methanol economy is centered around using methanol as a renewable alternative to fossil fuels, particularly in fuel cell technology . Methanol can be converted into electricity within high-temperature polymer electrolyte fuel cells (HT-PEMFCs) via methanol steam reforming, presenting a promising route for efficient energy systems aimed at achieving a net zero-emission carbon cycle .

Chemical Industry Applications

Methanol serves as a key feedstock in the chemical industry . It is a primary ingredient in the production of formaldehyde, which is subsequently used to manufacture various products such as paints, plastics, and explosives . Additionally, methanol is utilized as a solvent in the production of pharmaceuticals like streptomycin, vitamins, cholesterol, and hormones .

Environmental Impact Reduction

Methanol’s ability to be produced by converting CO2 and H2 offers an environmental advantage by significantly reducing CO2 emissions in the atmosphere . This process not only provides a valuable chemical product but also contributes to climate change mitigation efforts.

Energy Storage

As one of the simplest molecules for energy storage , methanol’s utility extends to generating a wide range of products . Its high energy density and ease of transport make it an excellent candidate for energy storage, especially in comparison to other renewable sources like wind and solar power, which face challenges related to intermittency .

Advanced Biofuel Production

Methanol is a component in the production of advanced biofuels . These biofuels are part of a broader category of renewable energy sources that can be used as drop-in replacements or in blends to reduce reliance on fossil fuels. The production of advanced biofuels from methanol is a step towards a more sustainable energy future .

Safety And Hazards

Methanol is highly flammable and toxic. Direct ingestion of more than 10mL can cause permanent blindness by destruction of the optic nerve, poisoning of the central nervous system, coma, and possibly death . It is a poisonous substance that can be absorbed through the eyes, skin, lungs, and digestive system. Overexposure can cause death .

Future Directions

The shift to renewable methanol – derived from biomass or synthesized from green (renewable-based) hydrogen and CO2 – could expand methanol’s use as a chemical feedstock and help to make industry and transport fuels carbon neutral . Another study reviews the power-to-methanol chain from a process system engineering perspective with detailed assessments of major technologies .

properties

IUPAC Name

methanol
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InChI

InChI=1S/CH4O/c1-2/h2H,1H3
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InChI Key

OKKJLVBELUTLKV-UHFFFAOYSA-N
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Canonical SMILES

CO
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Molecular Formula

CH4O, Array, CH3OH
Record name METHANOL
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Related CAS

77810-22-1, 146109-63-9, 146109-62-8, 66794-19-2, 42845-44-3
Record name Methanol, trimer
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Record name Methanol, hexamer
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Record name Methanol, pentamer
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DSSTOX Substance ID

DTXSID2021731
Record name Methanol
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Molecular Weight

32.042 g/mol
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Physical Description

Methanol appears as a colorless fairly volatile liquid with a faintly sweet pungent odor like that of ethyl alcohol. Completely mixes with water. The vapors are slightly heavier than air and may travel some distance to a source of ignition and flash back. Any accumulation of vapors in confined spaces, such as buildings or sewers, may explode if ignited. Used to make chemicals, to remove water from automotive and aviation fuels, as a solvent for paints and plastics, and as an ingredient in a wide variety of products., Dry Powder, Liquid; Liquid; Pellets or Large Crystals, Colorless liquid with a characteristic pungent odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a characteristic pungent odor.
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Boiling Point

148.3 °F at 760 mmHg (NTP, 1992), 64.7 °C at 760 mm Hg, 64.00 to 65.00 °C. @ 760.00 mm Hg, 65 °C, 147 °F
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Record name Methanol
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Flash Point

52 °F (NTP, 1992), 54 °F, 9.7 °C (49.5 °F) - closed cup, 15.6 °C (open cup) /from table/, 52 °F (11 °C) (closed cup), 9 °C c.c., 52 °F
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Record name METHYL ALCOHOL (METHANOL)
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Miscible with water at 25 °C, Miscible with water at 20 °C, Miscible with ethanol, ether, benzene, most organic solvents and ketones, Soluble in acetone, chloroform, 1000 mg/mL at 25 °C, Solubility in water: miscible, Miscible
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Record name Methanol
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Density

0.792 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8100 at 0 °C/4 °C; 0.7866 at 25 °C/4 °C, Relative density (water = 1): 0.79, 0.79
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Record name METHANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name METHYL ALCOHOL (METHANOL)
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URL https://www.cdc.gov/niosh/npg/npgd0397.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

1.11 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.11 (Air = 1), Relative vapor density (air = 1): 1.1, 1.11
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name METHYL ALCOHOL (METHANOL)
Source Occupational Safety and Health Administration (OSHA)
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

100 mmHg at 70.2 °F ; 237.87 mmHg at 100 °F (NTP, 1992), 127.0 [mmHg], VP: 92 mm Hg at 20 °C, VP: 18.7 kPa at 300 K, 127 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 12.9, 96 mmHg
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Record name METHYL ALCOHOL (METHANOL)
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Mechanism of Action

... The metabolic mechanisms of methanol toxicity /are/ reviewed. ... It is noted that the most severe toxicity occurs many hours following peak blood and tissue methanol concentrations so that these do not necessarily provide an accurate indication of toxicity. Individual differences are seen both in this latent period and in individual susceptibility to methanol. This susceptibility may depend on the activity of folic acid requiring metabolic reactions involved in formate metabolism, formate being an intermediate produced during methanol oxidation and responsible for many toxic effects of methanol. Studies of the characteristics of methanol poisoning in non-primates and monkeys are examined. Despite the ingestion of lethal doses of methanol, non-primates generally do not develop significant metabolic acidosis nor impairment of vision, and no consistent histopathology has been demonstrated in these species. In monkeys, results suggest that the latent period represents a period of compensated metabolic acidosis; when compensatory mechanisms are exhausted, blood pH begins to drop. Formate accumulates and produces acidosis in the methanol poisoned monkey, but not in the rat, apparently due to a slower rate of formate metabolism to carbon dioxide in the monkey. ... Studies demonstrating the role of alcohol dehydrogenase in methanol metabolism in the monkey are reported; however, the catalase/peroxidative system which participates in methanol metabolism in rats apparently does not function in the monkey. Formaldehyde and formate metabolism are also examined. The regulation of the rate of formate metabolism is governed by regulation of the hepatic tetrahydrofolate concentrations. ... Further research is needed to determine what step or process it is which places the primate at a distinct liability in the metabolic disposition of one carbon moieties., Methanol toxicity is observed in monkeys and humans but is not seen in rats or mice. The expression of methanol poisoning is related to the ability of an animal to metabolize formate to carbon dioxide. Since the rate of formate oxidation is related to hepatic tetrahydrofolate content and the activites of folate dependent enzymes, studies were designed to determine hepatic concentrations of hepatic tetrahydrofolate and activites of folate dependent enzymes of human liver and livers of species considered insensitive to methanol poisoning. An excellent correlation between hepatic tetrahydrofolate and maximal rates of formate oxidation has been observed. In human liver, levels were only 50% of those observed for rat liver and similar to those found in monkey liver. Total folate was also lower (60% decreased) in human liver than that found in rat or monkey liver. Interestingly, mouse liver contains much higher hepatic tetrahydrofolate and total folate than rat or monkey liver. This is consistent with higher formate oxidation rates in this species. A second important observation has been made. 10-Formyltetrahydrofolate dehydrogenase activity, the enzyme catalyzing the final step of formate oxidation to carbon dioxide, was markedly reduced in both monkey and human liver. Thus, two mechanisms may be operative in explaining low formate oxidation in species susceptible to methanol toxicity, low hepatic tetahydrofolate levels and reduced hepatic 10-formyltetrahydrofolate dehydrogenase activity., Formic acid, the toxic metabolite of methanol, has been hypothesized to produce retinal and optic nerve toxicity by disrupting mitochondrial energy production. It has been shown in vitro to inhibit the activity of cytochrome oxidase, a vital component of the mitochondrial electron transport chain involved in ATP synthesis. Inhibition occurs subsequent to the binding of formic acid to the ferric heme iron of cytochrome oxidase, and the apparent inhibition constant is between 5 and 30 mM. Concentrations of formate present in the blood and tissues of methanol-intoxicated humans, non-human primates and rodent models of methanol-intoxication are within this range. Studies conducted in methanol-sensitive rodent models have revealed abnormalities in retinal and optic nerve function and morphology, consistent with the hypothesis that formate acts as a mitochondrial toxin. In these animal models, formate oxidation is selectively inhibited by dietary or chemical depletion of folate coenzymes, thus allowing formate to accumulate to toxic concentrations following methanol administration. Methanol-intoxicated rats developed formic acidemia, metabolic acidosis and visual toxicity analogous to the human methanol poisoning syndrome., In addition to neurofunctional changes, bioenergetic and morphological alterations indicative of formate-induced disruption of retinal energy metabolism have been documented in methanol-intoxicated rats. Morphological studies, coupled with cytochrome oxidase histochemistry, revealed generalized retinal edema, photoreceptor and /retinal pigment epithelium/ (RPE) vacuolation, mitochondrial swelling and a reduction in cytochrome oxidase activity in photoreceptor mitochondria from methanol intoxicated rats. The most striking structural alterations observed in the retinas of methanol-intoxicated rats were vacuolation and mitochondrial swelling in inner segments of the photoreceptor cells. Photoreceptor mitochondria from methanol-intoxicated rats were swollen and expanded to disrupted cristae and showed no evidence of cytochrome oxidase reaction product. In contrast, photoreceptor mitochondria from control animals showed normal morphology with well-defined cristae and were moderately reactive for cytochrome oxidase reaction product. These findings are consistent with disruption of ionic homoeostasis in the photoreceptors, secondary to inhibition of mitochondrial function. Biochemical measurements also showed a significant reduction in retinal and brain cytochrome oxidase activity and ATP concentrations in methanol-intoxicated rats relative to control animals. Surprisingly, no differences from control values were observed in hepatic, renal or cardiac cytochrome oxidase activity or ATP concentrations in methanol-intoxicated rats. The reduction in retinal function, inhibition of retinal, optic nerve and brain cytochrome oxidase activity, depletion of retinal and brain ATP concentrations, and mitochondrial disruption produced in methanol-intoxicated rats are consistent with the hypothesis that formate acts as a mitochondrial toxin with selectivity for the retina and brain., For more Mechanism of Action (Complete) data for Methanol (6 total), please visit the HSDB record page.
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Impurities

In addition to water, typical impurities include acetone and ethanol.
Record name Methanol
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Product Name

Methanol

Color/Form

Colorless liquid, Clear, colorless liquid

CAS RN

67-56-1
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Melting Point

-144 °F (NTP, 1992), -97.8 °C, -97.6 °C, -98 °C, -144 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Q & A

Q1: What is the molecular formula and weight of methanol?

A1: The molecular formula of methanol is CH3OH, and its molecular weight is 32.04 g/mol.

Q2: What spectroscopic data is available for methanol?

A2: Methanol has been extensively studied using various spectroscopic techniques, including infrared (IR) spectroscopy. A study using IR spectroscopy investigated the interactions of acetone and methanol mixtures in a solid argon matrix at 9 K, observing intramolecular complex bands suggesting a 1:1 binary complex formation primarily through a hydrogen bond between the carbonyl oxygen of acetone and the hydroxyl hydrogen of methanol. []

Q3: What are the main catalytic applications of methanol?

A3: Methanol is a key player in various catalytic processes:

  • Methanol synthesis: Industrially produced from synthesis gas (CO, CO2, H2), methanol is a crucial feedstock for various chemicals. A study highlights the significance of copper/zinc oxide/alumina catalysts in methanol production, emphasizing the influence of pressure and temperature on methanol yield and CO conversion. []
  • Methanol steam reforming: This process generates hydrogen for fuel cells and other applications. A study focusing on PdZn/ZnO catalysts emphasizes the importance of dosing methods for achieving low reactant partial pressures, crucial for bridging the pressure gap between surface science and industrial conditions. [] The study also delves into the reaction mechanism, suggesting C-H bond breaking as the rate-determining step based on kinetic isotopic effects. []
  • Methanol oxidation: This reaction produces valuable chemicals like methyl formate and formaldehyde. Research on supported Pd nanoparticles reveals the direct formation of methyl formate from methanol at low temperatures (<100°C) with high selectivity. [] The study employs DRIFT-operando spectroscopy to investigate the reaction mechanism and the adsorption behavior of methanol on the catalyst surface. []

Q4: What are the advantages of using micro-spherical silica as a support in methanol synthesis catalysts?

A4: Micro-spherical silica, as a catalyst support in methanol synthesis via CO2 hydrogenation, offers distinct advantages over conventional carrier oxides:

  • Enhanced absorption capacity: This allows for optimal distribution of active phases on the catalyst surface. []
  • Superior heat resistance and chemical stability: These properties contribute to improved catalyst performance and longevity. []

Q5: How is computational chemistry used to study methanol and related processes?

A5: Computational chemistry plays a crucial role in understanding methanol-related processes, particularly in catalyst design and reaction mechanism elucidation:

  • Catalyst design: One study utilized ab initio SCF, MP2, and DFT calculations to study the hydrogen bonding interactions between acetone and methanol. [] These calculations provide insights into the molecular-level interactions that govern catalyst activity and selectivity.
  • Reaction mechanism studies: Computational methods are valuable for investigating reaction pathways and identifying key intermediates. For instance, a study investigating the effect of co-solvents on the esterification of oleic acid using Amberlyst 15 employed computational tools to understand the interactions at play. []

Q6: How is multiscale modeling used in the design and optimization of biorefineries for liquid fuel production?

A6: Multiscale modeling, employing a combination of software tools like Aspen HYSYS, Aspen Energy Analyzer, GasDS, and MATLAB, allows for comprehensive analysis and optimization of biorefinery processes for liquid fuel production. This approach encompasses:

  • Biomass characterization: Determining accurate biomass composition is crucial for predicting process performance. This is achieved by using innovative data fitting methods based on Lagrange multipliers, resulting in more reliable lower heating value (LHV) predictions. []
  • Gasifier simulation: Detailed phenomenological models, like the one implemented in the GasDS program, simulate entrained flow gasifiers, predicting biomass conversion and syngas yield based on oxygen consumption. This information is then used to assess the feasibility of producing liquid fuels like methanol and Fischer-Tropsch fuels. []
  • Economic analysis: Software tools like Aspen HYSYS are used to evaluate the economic viability of different biorefinery configurations and compare various biogas processes like HPC (biogas to methanol), BioCH4 (biogas to biomethane), and CHP (biogas to heat & electricity). []

Q7: What are the toxicological properties of methanol?

A7: Methanol, while a valuable chemical, exhibits toxicity and requires careful handling. A study emphasizes the importance of accurate blood methanol determination in cases of methanol poisoning. []

Q8: How is methanol used as an alternative fuel?

A8: Methanol is a promising alternative fuel due to its favorable properties and potential to reduce carbon emissions:

  • Methanol-gasoline blends: Methanol readily mixes with gasoline, offering an alternative fuel option. Research highlights the importance of microemulsion stability in these blends, investigating the influence of emulsifier dosage, water content, and temperature on stability. []
  • Methanol diesel: Studies focus on developing clean methanol-diesel fuels, optimizing formulations, and exploring the impact of additives on performance. []

Q9: How are microbial fuel cells (MFCs) used for methanol/electricity conversion?

A9: Microbial fuel cells (MFCs) show promise in utilizing methanol for electricity generation. Research reveals that MFCs can generate electricity from methanol, achieving a maximum power density of 220 mW m−2. [] Metagenomic analyses of the anode biofilm revealed a syntrophic consortium of bacteria involved in methanol/electricity conversion, highlighting the role of Dysgonomonas, Sporomusa, Desulfovibrio, and Geobacter in this process. []

Q10: What are the reported antimicrobial properties of plant extracts containing methanol?

A10: Several studies highlight the antimicrobial potential of plant extracts where methanol is used as a solvent:

  • Acalypha hispida: Methanol extract of Acalypha hispida flowers demonstrated antibacterial activity against Shigella flexneri and Bacillus cereus. The study identified the effective concentration of the extract and attributed its activity to compounds like alkaloids, flavonoids, tannins, phenols, steroids, and terpenoids present in the extract. []
  • Oxalis corniculata L.: This plant, traditionally used as a natural antimicrobial agent, was studied for its activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. The study highlighted the inhibition zones observed at various concentrations of the methanol extract against the tested bacteria. []
  • Ricinus communis Linn.: This plant, traditionally used to treat bovine mastitis and wound infections, was investigated for the antimicrobial activity of its leaf extracts. The study compared the effectiveness of methanol and acetone extracts, revealing that the methanol extract exhibited superior antimicrobial activity against various laboratory reference bacteria and Candida albicans. [] The researchers further fractionated the methanol extract, and the ethyl acetate fraction showed the most promising antimicrobial activity. []

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